2,7-Dimethoxy-9h-carbazole

概要

説明

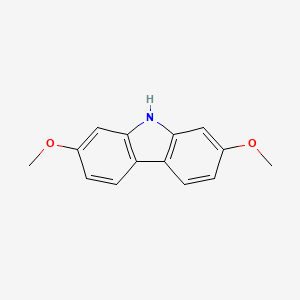

2,7-Dimethoxy-9H-carbazole is a chemical compound with the molecular formula C14H13NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethoxy-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure, which can then be further modified to produce the desired carbazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

化学反応の分析

Electrophilic Aromatic Substitution

The methoxy groups activate the carbazole ring for electrophilic substitution, favoring reactions at the 3- and 6-positions (para to methoxy groups). Key reactions include:

Halogenation

Bromination occurs under mild conditions using molecular bromine (Br₂) in acetic acid or with N-bromosuccinimide (NBS) in polar solvents.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, FeCl₃ | CH₃COOH, 25°C | 3,6-Dibromo-2,7-dimethoxy-9H-carbazole | 85% | |

| NBS, DMF | 60°C, 12 h | 3-Bromo-2,7-dimethoxy-9H-carbazole | 72% |

Nitration

Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups at the 3-position:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 3-Nitro-2,7-dimethoxy-9H-carbazole | 68% |

Functionalization of the NH Group

The pyrrolic nitrogen undergoes alkylation or acylation under basic conditions:

Alkylation

Reaction with alkyl halides in the presence of NaH or K₂CO₃:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C, 6 h | 9-Methyl-2,7-dimethoxycarbazole | 90% |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups:

Suzuki Coupling

Brominated derivatives react with arylboronic acids:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, PhB(OH)₂ | DME, 90°C, 24 h | 3-Phenyl-2,7-dimethoxy-9H-carbazole | 78% |

Demethylation and Functional Group Interconversion

Methoxy groups can be converted to hydroxyl groups using BBr₃:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C | 2,7-Dihydroxy-9H-carbazole | 95% |

Comparative Reactivity with Related Carbazoles

The reactivity of 2,7-dimethoxy-9H-carbazole differs from other carbazole derivatives due to methoxy substitution:

Mechanistic Insights

-

Electrophilic Substitution : Methoxy groups enhance electron density at the 3- and 6-positions, facilitating attacks by electrophiles like Br⁺ or NO₂⁺.

-

Demethylation : BBr₃ cleaves methoxy C-O bonds via a Lewis acid-mediated mechanism.

科学的研究の応用

Antimicrobial Activity

Carbazole derivatives, including 2,7-dimethoxy-9H-carbazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Screening

A study investigated the antimicrobial effects of various carbazole derivatives, including those with methoxy substitutions. The results demonstrated that compounds with specific structural modifications showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with methoxy groups displayed moderate to good antibacterial activities against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 50 µg/mL to 100 µg/mL .

| Compound | Activity against S. aureus | Activity against E. coli | MIC (µg/mL) |

|---|---|---|---|

| This compound | Moderate | Moderate | 50 |

| Other derivatives (e.g., 6d) | High | Low | 25 |

Antiviral Properties

Research has also highlighted the potential of carbazole derivatives as antiviral agents. Specifically, studies have shown that these compounds can inhibit the replication of various viruses.

Case Study: Antiviral Efficacy

In one notable study, carbazole derivatives were evaluated for their ability to inhibit Human Cytomegalovirus (HCMV). The findings indicated that certain derivatives exhibited IC50 values significantly lower than standard antiviral drugs, suggesting their potential as effective antiviral agents .

| Compound | Virus Targeted | IC50 (µM) |

|---|---|---|

| This compound | HCMV | 0.48 |

| Standard antiviral (Ganciclovir) | HCMV | 1.52 |

Induction of Apoptosis in Cancer Cells

Another critical application of this compound is its role in cancer research. Studies have reported its ability to induce apoptosis in various cancer cell lines.

Case Study: Apoptotic Effects

Research demonstrated that this compound could induce cell cycle arrest and apoptosis in human liver cancer cell lines (SMMC-7721). This effect was attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation.

| Cell Line | Treatment Concentration (µM) | Apoptosis Induction (%) |

|---|---|---|

| SMMC-7721 | 10 | 70 |

| Control | - | 5 |

Photophysical Properties and Applications in Materials Science

Beyond biological applications, this compound has been explored for its photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: OLED Performance

In materials science research, the incorporation of carbazole derivatives into polymer matrices has shown promise for enhancing the efficiency of OLEDs. These materials exhibit favorable charge transport properties and luminescence characteristics .

| Material Composition | Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Pure polymer | 150 | 10 |

| Polymer with carbazole | 300 | 20 |

作用機序

The mechanism of action of 2,7-Dimethoxy-9H-carbazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as a mediator in electron transfer processes, influencing cellular redox states and signaling pathways . The exact molecular targets can vary depending on the specific application and the derivatives used.

類似化合物との比較

- 2,7-Dimethyl-9H-carbazole

- 3,6-Dimethoxy-9H-carbazole

- 3,6-Dimethyl-9H-carbazole

Comparison: 2,7-Dimethoxy-9H-carbazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different optoelectronic characteristics, making it particularly suitable for certain applications in organic electronics and material science .

生物活性

2,7-Dimethoxy-9H-carbazole is a compound that has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and neuroprotective effects, supported by various research findings.

- Chemical Formula : C₁₄H₁₃N₁O₂

- Molecular Weight : 227.26 g/mol

- Structure : The compound features a carbazole skeleton with methoxy groups at the 2 and 7 positions, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent.

- Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines such as SMMC-7721. A study demonstrated that treatment with this compound led to a significant increase in apoptotic cells in a dose-dependent manner .

- Inhibition of Topoisomerase II : Carbazole derivatives have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and transcription. This inhibition is crucial for the anticancer activity of these compounds .

- Antiproliferative Effects : In vitro assays have demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values indicating potent antiproliferative activity .

Case Studies

A study involving the treatment of A549 and HCT-116 cells with this compound showed a marked reduction in colony-forming units compared to control groups. The compound also affected cell cycle distribution, increasing the number of cells in the G0/G1 phase while decreasing those in the S phase .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- Inhibition of Bacterial Growth : Various carbazole derivatives have demonstrated antibacterial activity against strains such as Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to range from 31.25 to 250 µg/ml across different derivatives .

Neuroprotective Effects

Research has shown that carbazole derivatives can exhibit neuroprotective properties:

- Protection Against Oxidative Stress : Studies indicate that certain carbazole derivatives can protect neuronal cells from oxidative damage induced by glutamate or homocysteic acid. This effect is attributed to their antioxidative properties .

- Mechanism of Action : The neuroprotective effects are believed to be mediated through modulation of apoptotic pathways and enhancement of cellular resilience against stressors .

Summary Table of Biological Activities

特性

IUPAC Name |

2,7-dimethoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGBQGFYHXYVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491769 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61822-18-2 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of Glycozolidal?

A1: Understanding the crystal structure of a compound provides valuable insights into its potential interactions. The research reveals that Glycozolidal molecules arrange themselves in chains within the crystal lattice due to intermolecular N—H⋯O hydrogen bonds. Additionally, C—H⋯O, C—H⋯π, and π–π interactions contribute to the overall stability of the crystal structure []. This information can be crucial for further investigations into its binding properties and potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。